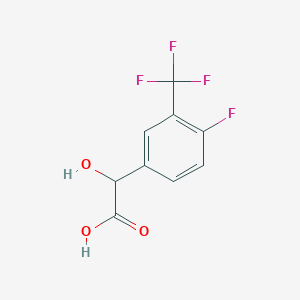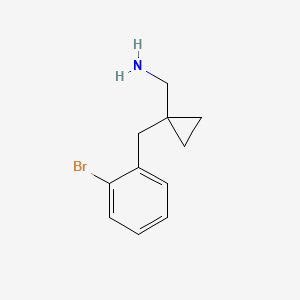![molecular formula C9H16ClNO3 B13595983 2-{5-Oxa-8-azaspiro[3.5]nonan-7-yl}aceticacidhydrochloride](/img/structure/B13595983.png)
2-{5-Oxa-8-azaspiro[3.5]nonan-7-yl}aceticacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{5-Oxa-8-azaspiro[35]nonan-7-yl}acetic acid hydrochloride is a synthetic organic compound with a unique spirocyclic structure It is characterized by the presence of an oxaspiro and azaspiro moiety, which contributes to its distinct chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-Oxa-8-azaspiro[3.5]nonan-7-yl}acetic acid hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor. This step often requires the use of specific catalysts and reaction conditions to ensure the formation of the desired spirocyclic structure.
Introduction of Functional Groups: Functional groups such as the oxaspiro and azaspiro moieties are introduced through subsequent reactions. These reactions may involve the use of reagents such as oxiranes and aziridines under controlled conditions.
Acidification and Hydrochloride Formation: The final step involves the acidification of the compound to form the hydrochloride salt. This is typically achieved by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of 2-{5-Oxa-8-azaspiro[3.5]nonan-7-yl}acetic acid hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-{5-Oxa-8-azaspiro[3.5]nonan-7-yl}acetic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-{5-Oxa-8-azaspiro[3.5]nonan-7-yl}acetic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its spirocyclic structure is of interest in drug design and development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-{5-Oxa-8-azaspiro[3.5]nonan-7-yl}acetic acid hydrochloride involves its interaction with specific molecular targets. The oxaspiro and azaspiro moieties are believed to play a crucial role in its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
2-{5-Oxa-8-azaspiro[3.5]nonan-7-yl}acetic acid hydrochloride can be compared with other spirocyclic compounds, such as:
2-{8-Oxa-5-azaspiro[3.5]nonan-7-yl}acetic acid hydrochloride: Similar structure but with different positioning of the oxaspiro and azaspiro moieties.
Methyl 2-{8-oxa-5-azaspiro[3.5]nonan-7-yl}acetate hydrochloride: Contains a methyl ester group instead of the acetic acid moiety.
2-Oxa-7-azaspiro[3.5]nonane oxalate: Different functional groups and salt form.
The uniqueness of 2-{5-Oxa-8-azaspiro[3.5]nonan-7-yl}acetic acid hydrochloride lies in its specific spirocyclic structure and the presence of both oxaspiro and azaspiro moieties, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H16ClNO3 |
|---|---|
Poids moléculaire |
221.68 g/mol |
Nom IUPAC |
2-(5-oxa-8-azaspiro[3.5]nonan-7-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO3.ClH/c11-8(12)4-7-5-13-9(6-10-7)2-1-3-9;/h7,10H,1-6H2,(H,11,12);1H |
Clé InChI |
XHEIDSIOYJQMPB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)CNC(CO2)CC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-N-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13595903.png)



![4-[Ethyl(methyl)carbamoyl]benzoic acid](/img/structure/B13595922.png)



![4-[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]piperidinedihydrochloride](/img/structure/B13595935.png)





